molecular formula C7H5BrF2 B1279544 3-Bromo-2,6-difluorotoluene CAS No. 221220-97-9

3-Bromo-2,6-difluorotoluene

Cat. No. B1279544
M. Wt: 207.01 g/mol
InChI Key: AISIRIFPPGLTCY-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2,6-difluorotoluene, is a brominated and fluorinated aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related bromo- and fluoro- compounds, which can be used to infer some aspects of the synthesis, reactivity, and properties of 3-Bromo-2,6-difluorotoluene.

Synthesis Analysis

The synthesis of related bromo- and fluoro- compounds often involves the use of bromination and fluorination reactions. For example, 3-bromo-1,1,1-trifluoroacetone is described as a versatile building block for synthesizing various trifluoromethylated compounds . Similarly, 3-Bromo-2,6-difluorotoluene could be synthesized through halogenation reactions where bromine and fluorine are introduced into the toluene ring. The synthesis of 3-bromo-3,3-difluoroalanine Schiff bases through bromodifluoromethylation of glycine Schiff bases with CF2Br2 suggests a potential pathway for introducing both bromine and fluorine into organic molecules .

Molecular Structure Analysis

The molecular structure of bromo- and fluoro- compounds can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structures of dihydrogen hexafluorosilicate monohydrates of brominated anilines were determined using X-ray counter data . Similarly, the structure of 3-Bromo-2,6-difluorotoluene could be elucidated using XRD, providing insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

Bromo- and fluoro- compounds participate in various chemical reactions. The photodissociation dynamics of brominated alcohols have been studied, revealing the formation of bromine radicals . In the context of 3-Bromo-2,6-difluorotoluene, similar photodissociation could lead to the formation of reactive intermediates useful in further chemical transformations. Additionally, the reaction of α-bromo enones with diamines to form piperazin-2-ones demonstrates the reactivity of bromo compounds in cascade reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro- compounds are influenced by the presence of halogen atoms. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, indicating that substitution or allylic rearrangement products can be obtained . The presence of bromine and fluorine in 3-Bromo-2,6-difluorotoluene would likely affect its boiling point, density, and reactivity. The nonlinear optical properties and bioactivity of related compounds have also been investigated, suggesting potential applications for 3-Bromo-2,6-difluorotoluene in materials science and biology .

Scientific Research Applications

Spectroscopy

  • Scientific Field : Spectroscopy
  • Application Summary : 2,6-Difluorotoluene, a compound similar to 3-Bromo-2,6-difluorotoluene, has been used to generate jet-cooled 2,6-difluorobenzyl radicals. These radicals are then used to investigate vibronically resolved emission spectra .

Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Application Summary : 2,6-Difluorobenzyl bromide, a compound similar to 3-Bromo-2,6-difluorotoluene, has been used as a reagent in the alkylation of quinazoline-2-thioxo-4-one in the synthesis of 1,3,5-triazine-2,4,6-triones .

Medical Research

  • Scientific Field : Medical Research

Environmental Research

  • Scientific Field : Environmental Research

Industrial Research

  • Scientific Field : Industrial Research

Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Application Summary : 3-Bromo-2,6-difluorotoluene is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. It is a colorless liquid that is used in various fields such as medical research, environmental research, and industrial research. It can be used as a reagent in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, chemical synthesis involves the reaction of two or more chemicals to form a new compound .

properties

IUPAC Name

1-bromo-2,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIRIFPPGLTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461231
Record name 3-bromo-2,6-difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-difluorotoluene

CAS RN

221220-97-9
Record name 3-bromo-2,6-difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221220-97-9
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Synthesis routes and methods I

Procedure details

Diisoproplylamine (11.9 ml, 85 mmol) is dissolved in 50 ml of anhydrous THF and cooled in a dry ice/acetone bath. n-Butyllithium (34 ml of a 2.5 M solution in hexanes, 85 mmol) is added dropwise. After 15 minutes, a solution of 1-bromo-2,4-difluorobenzene (16 g, 83 mmol) in 8 ml of THF is added at a rate to keep the temperature below −65° C. The reaction is stirred for 2.5 hours then a solution of iodomethane (10.3 ml, 166 mmol) in 8 ml of THF is added to the reaction. The ice bath is removed and the reaction is allowed to warm to room temperature. After 2 hours the reaction is quenched with water and 1N HCl. The aqueous layer is extracted twice with ether. The combined organics are washed with brine and dried over Na2SO4. Removal of the solvent affords the desired product.
Quantity
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Synthesis routes and methods II

Procedure details

Diisopropylamine (11.9 ml, 85 mmol) is dissolved in 50 ml of anhydrous THF and cooled in a dry ice/acetone bath. n-Butyllithium (34 ml of a 2.5 M solution in hexanes, 85 mmol) is added dropwise. After 15 minutes, a solution of 1-bromo-2,4-difluorobenzene (16 g, 83 mmol) in 8 ml of THF is added at a rate to keep the temperature below −65° C. The reaction is stirred for 2.5 hours then a solution of iodomethane (10.3 ml, 166 mmol) in 8 ml of THF is added to the reaction. The ice bath is removed and the reaction is allowed to warm to room temperature. After 2 hours the reaction is quenched with water and 1N HCl. The aqueous layer is extracted twice with ether. The combined organics are washed with brine and dried over Na2SO4. Removal of the solvent affords the desired product.
Quantity
11.9 mL
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reactant
Reaction Step One
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50 mL
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8 mL
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10.3 mL
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Reaction Step Four
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Quantity
8 mL
Type
solvent
Reaction Step Four

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